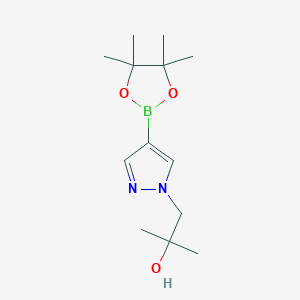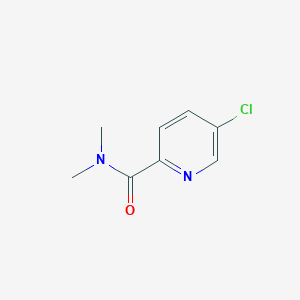
4-Chlorcarbonyl-6-methyl-2-(pyridin-3-yl)chinolin-hydrochlorid
Übersicht
Beschreibung
“6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound with the molecular formula C16H12Cl2N2O . It is a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride”, involves several well-known classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These protocols have been used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C16H12N2O2/c1-10-4-5-14-12(7-10)13(16(19)20)8-15(18-14)11-3-2-6-17-9-11/h2-9H,1H3,(H,19,20) .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” include a molecular weight of 264.28 g/mol . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Chinolinderivate wurden ausgiebig auf ihre Antitumoreigenschaften untersucht. Die Verbindung 4-Chlorcarbonyl-6-methyl-2-(pyridin-3-yl)chinolin-hydrochlorid kann zur Synthese potenzieller Antitumormittel eingesetzt werden. Ihre Struktur ermöglicht die Interaktion mit verschiedenen biologischen Zielen, wodurch möglicherweise das Wachstum von Krebszellen gehemmt oder die Apoptose induziert wird .
Antioxidative Eigenschaften
Der Chinolinrest ist bekannt für seine antioxidativen Eigenschaften. Diese Verbindung könnte in der Forschung zur Entwicklung neuer Antioxidantien verwendet werden, die dazu beitragen, Zellen vor oxidativem Stress zu schützen, einem Faktor, der an vielen Krankheiten beteiligt ist, einschließlich neurodegenerativer Erkrankungen .
Antikrebsanwendungen
Entzündung ist eine biologische Reaktion auf schädliche Reize, und ihre Kontrolle ist entscheidend für die Behandlung vieler Erkrankungen. Chinolinderivate können als Gerüst für die Entwicklung entzündungshemmender Medikamente dienen, wobei This compound ein Schlüsselzwischenprodukt in solchen Synthesen ist .
Malariaforschung
Chinoline sind das Rückgrat mehrerer antimalaria-Medikamente. Die fragliche Verbindung könnte entscheidend für die Entwicklung neuartiger antimalaria-Mittel sein, insbesondere angesichts der zunehmenden Resistenz gegen aktuelle Behandlungen .
Anti-SARS-CoV-2-Potenzial
Angesichts der laufenden Forschung zu COVID-19 werden Chinolinderivate auf ihr Potenzial untersucht, SARS-CoV-2 zu hemmen. Diese Verbindung könnte zur Entwicklung von Medikamenten gegen COVID-19 beitragen, indem sie als Vorläufer bei der Synthese von Molekülen dient, die virale Komponenten angreifen .
Antituberkuloseaktivität
Tuberkulose ist nach wie vor eine globale Gesundheitsherausforderung, und neue Behandlungen sind immer gefragt. Die strukturellen Merkmale von This compound machen es zu einem Kandidaten für die Synthese neuer Antituberkuloseverbindungen, die gegen arzneimittelresistente Stämme der Bakterien wirksamer sein könnten .
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives, including “6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride”, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research may focus on the development of new methods and synthetic approaches towards these compounds, as well as their potential pharmacological activities .
Eigenschaften
IUPAC Name |
6-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O.ClH/c1-10-4-5-14-12(7-10)13(16(17)20)8-15(19-14)11-3-2-6-18-9-11;/h2-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAFPQCDZURVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1332529-35-7 | |
| Record name | 4-Quinolinecarbonyl chloride, 6-methyl-2-(3-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



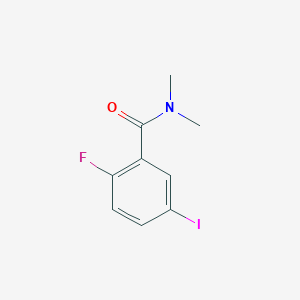
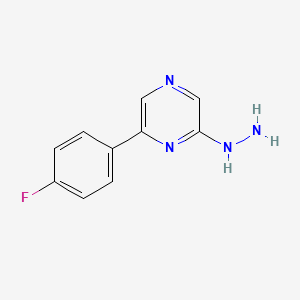


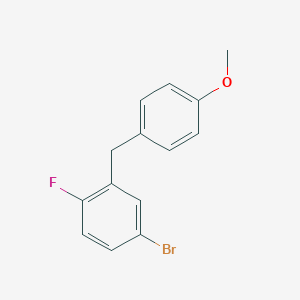
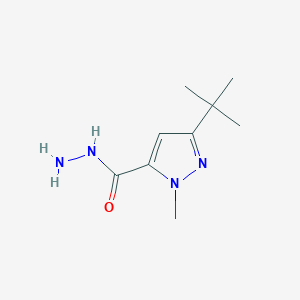
![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)

![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)
![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)

